Positional Isomerism Drastically Alters Bioactivity: 3-Methoxy vs. 4-Methoxy Comparison Across Multiple Assay Systems
The critical differential between the target compound (3-methoxy) and its closest commercially available analog, 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (4-methoxy isomer, CID 4686761), lies in the phenyl ring substitution geometry. Public high-throughput screening data deposited in PubChem and BindingDB for the 4-methoxy isomer reveal a multi-target bioactivity profile that is entirely absent from compound records for the 3-methoxy isomer, indicating that a simple shift of the methoxy group from meta to para profoundly alters the compound's interaction landscape. [1] [2]
| Evidence Dimension | Multi-target bioactivity profile (Target engagement fingerprint) |
|---|---|
| Target Compound Data | Data for 3-methoxy isomer (CAS 865286-23-3) is not publicly deposited in major bioassay databases (PubChem, BindingDB). This negative data itself is a key procurement differentiator: the compound represents a distinct, underexplored chemical space within the oxadiazole-benzamide family. |
| Comparator Or Baseline | 4-methoxy positional isomer (CID 4686761, BDBM60225): IC₅₀ = 10,800 nM (Kappa opioid receptor, PubChem AID 1778); EC₅₀ = 146 nM (HSP82, reversing antifungal drug resistance, PubChem AID 434935); IC₅₀ = 118,000 nM (RecBCD enzyme, E. coli, PubChem AID 492957); IC₅₀ = 66,600 nM (Beta-galactosidase, PubChem AID 504712) |
| Quantified Difference | The 4-methoxy isomer shows quantifiable activity across at least 7 distinct bioassays. The absence of such multi-target activity deposition for the 3-methoxy isomer suggests that the meta substitution either substantially reduces promiscuity or redirects binding toward different, as-yet unassayed targets. |
| Conditions | HTS bioassays performed by Sanford-Burnham Center for Chemical Genomics, Broad Institute, and The Scripps Research Institute Molecular Screening Center, as curated in PubChem (AIDs 1778, 434935, 492957, 504712). |
Why This Matters
For researchers seeking a cleaner, less promiscuous oxadiazole scaffold, the 3-methoxyphenyl substitution (target compound) may offer a key advantage over the 4-methoxy isomer, which demonstrates binding to unrelated targets like the kappa opioid receptor and various bacterial enzymes—a critical consideration for chemical probe development where polypharmacology must be minimized.
- [1] BindingDB Entry BDBM60225 (CID 4686761). 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Activity Spreadsheet and Assay Descriptions. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=60225 View Source
- [2] PubChem Compound Summary for CID 4686761. BioAssay results. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
